Neuropeptide S (Mouse) acetate is a bioactive neuropeptide primarily expressed in the central nervous system, particularly in the amygdala and brainstem regions. It is known for its role in modulating anxiety, arousal, and appetite regulation. The peptide acts as an agonist at the Neuropeptide S receptor, influencing various physiological processes such as mood control and vigilance. The mouse variant of Neuropeptide S has a specific amino acid sequence of SFRNGVGSGAKKTSFRRAKQ and a molecular weight of approximately 2182.47 Da .
Neuropeptide S is classified as a neuropeptide due to its function as a signaling molecule in the nervous system. It is synthesized by specific neurons in the brain and interacts with G protein-coupled receptors, particularly the Neuropeptide S receptor (NPSR). This receptor is involved in various neurobiological functions, including anxiety modulation and sleep-wake regulation .
The synthesis of Neuropeptide S typically involves solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, often exceeding 95% .
Neuropeptide S (Mouse) acetate has a complex molecular structure characterized by its specific amino acid sequence and molecular formula . The peptide's structure includes various functional groups that contribute to its biological activity.
Neuropeptide S participates in various biochemical reactions upon binding to its receptor. The activation of the Neuropeptide S receptor leads to intracellular signaling cascades that involve mobilization of calcium ions and cyclic adenosine monophosphate (cAMP) formation.
The mechanism of action for Neuropeptide S involves its interaction with the Neuropeptide S receptor, which is coupled to G proteins that activate second messenger systems within neurons. This process enhances neuronal excitability and influences neurotransmitter dynamics.
Neuropeptide S (Mouse) acetate exhibits several notable physical and chemical properties:
The characterization of Neuropeptide S includes assessments of its stability under various conditions, which is critical for research applications.
Neuropeptide S has significant scientific applications, particularly in neurobiology and pharmacology:
The anatomical architecture of the NPS system exhibits conserved yet distinct patterns across species. In rodents, NPS precursor mRNA is predominantly localized to discrete brainstem nuclei. The mouse brain harbors ~500 NPS-producing neurons, primarily clustered in the pericoerulear region (adjacent to but distinct from the locus coeruleus) and the Kölliker–Fuse nucleus (KF) [2] [8]. These neurons co-express excitatory neurotransmitters: glutamatergic markers in the pericoerulear region and corticotropin-releasing factor (CRF) or galanin in the KF [5] [8]. Rat brains show additional NPS expression in the principal sensory trigeminal nucleus [2].
In humans, a quantitative shift exists. Stereological counts reveal 22,317 ± 2,411 NPS-producing neurons bilaterally in the pons [3]. Unlike rodents, only 5% reside near the locus coeruleus. Instead, 84% populate the parabrachial area (medial/lateral parabrachial nuclei and KF), with 11% in the pontine central gray matter—a cluster also identified in rats but previously overlooked [3] [8]. NPSR1 mRNA in humans is concentrated in tegmental regions (rostral laterodorsal tegmental nucleus, cuneiform nucleus) and the periaqueductal gray [3].
Table 1: Species-Specific NPS Neuron Distribution in Brainstem Nuclei
Brain Region | Mouse/Rat | Human |
---|---|---|
Pericoerulear area | ~200 neurons (main cluster) | ~1,116 neurons (minor cluster: 5%) |
Kölliker–Fuse | ~300 neurons (co-localizes with CRF/galanin) | Major cluster within parabrachial group (84%) |
Parabrachial nuclei | Moderate expression | Dominant site: 18,746 neurons (84%) |
Pontine central gray | Undetected (rat) or minimal (mouse) | Novel cluster: 2,455 neurons (11%) |
NPSR1 distribution in the amygdala critically determines NPS’s functional effects. Anterior basolateral amygdala (aBA) principal neurons exhibit dense NPSR1 mRNA in rodents [1]. Electrophysiological studies confirm functional NPSR1 expression in 85–91% of mouse aBA neurons, where NPS application induces inward currents via potassium conductance inhibition [1]. This underlies NPS-induced neuronal excitability, facilitating fear extinction circuits [4].
Conversely, the posterior medial amygdala (MeP), particularly posterodorsal (MePD) and posteroventral (MePV) subnuclei, shows high NPSR1 protein density [9]. These regions integrate olfactory threat signals (e.g., alarm pheromones) via projections from the accessory olfactory bulb. Remarkably, 90–92% of olfactory bulb-projection neurons in the MePD/MePV express NPSR1 [9]. NPS administration activates Fos in these neurons, attenuating defensive behaviors—an effect blocked by NPSR1 antagonists [9].
Table 2: NPSR1-Dependent Functional Effects in Amygdalar Subregions
Amygdalar Subregion | NPSR1 Expression | Functional Impact of NPS |
---|---|---|
Anterior basolateral (aBA) | mRNA: High in principal neurons (85–91% density) | Electrophysiological: Inward currents via K+ conductance ↓, neuronal excitability ↑ [1] |
Posterodorsal medial (MePD) | Protein: High in olfactory-projection neurons (90.27%) | Behavioral: Attenuates alarm pheromone-evoked freezing/risk assessment [9] |
Posteroventral medial (MePV) | Protein: High (91.67% co-localization with olfactory inputs) | Cellular: Induces Fos activation in NPSR1+ neurons [9] |
Critical neuroanatomical divergences exist between species:
These variations imply distinct NPS modulation of viscero-emotional integration in humans versus arousal/fear circuits in rodents. The expansive parabrachial NPS system in humans may prioritize autonomic threat responses, aligning with this nucleus’s role in interoception [3].
A human-specific NPSR1 polymorphism (rs324981) substitutes isoleucine (I) for asparagine (N) at position 107. This variant reduces NPS potency by 5–10-fold due to impaired receptor signaling [7] [10]. "Humanized" mice expressing NPSR1-N107 exhibit:
Table 3: Functional Implications of NPSR1 I107N Variant
Variant | In Vitro Signaling | In Vivo Phenotype (Mouse Models) | Clinical Association |
---|---|---|---|
Ancestral (I107) | Normal cAMP/Ca²⁺ mobilization | Increased anxiety-like behavior; impaired fear extinction [4] | Panic disorder risk; anxiety sensitivity [7] |
Human-specific (N107) | 5–10-fold ↓ cAMP/Ca²⁺ response | Improved fear extinction (males); enhanced cognitive flexibility [10] | Protective against panic disorders [4] [10] |
These data highlight how species-specific receptor variants and neuroanatomical reorganization fundamentally alter NPS system operations, cautioning direct rodent-to-human extrapolation [3] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7